Cas no 2091212-41-6 (ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate)

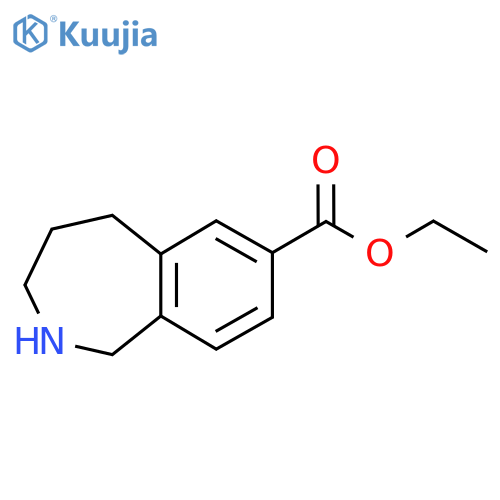

2091212-41-6 structure

商品名:ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate

ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate

- 2091212-41-6

- EN300-27729436

-

- インチ: 1S/C13H17NO2/c1-2-16-13(15)11-5-6-12-9-14-7-3-4-10(12)8-11/h5-6,8,14H,2-4,7,9H2,1H3

- InChIKey: IZOSHKDHOBNBFX-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C1C=CC2CNCCCC=2C=1)=O

計算された属性

- せいみつぶんしりょう: 219.125928785g/mol

- どういたいしつりょう: 219.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 242

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27729436-0.25g |

ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate |

2091212-41-6 | 95.0% | 0.25g |

$1275.0 | 2025-03-19 | |

| Enamine | EN300-27729436-1.0g |

ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate |

2091212-41-6 | 95.0% | 1.0g |

$1386.0 | 2025-03-19 | |

| Enamine | EN300-27729436-1g |

ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate |

2091212-41-6 | 1g |

$1386.0 | 2023-09-10 | ||

| Enamine | EN300-27729436-0.1g |

ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate |

2091212-41-6 | 95.0% | 0.1g |

$1220.0 | 2025-03-19 | |

| Enamine | EN300-27729436-2.5g |

ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate |

2091212-41-6 | 95.0% | 2.5g |

$2716.0 | 2025-03-19 | |

| Enamine | EN300-27729436-10.0g |

ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate |

2091212-41-6 | 95.0% | 10.0g |

$5959.0 | 2025-03-19 | |

| Enamine | EN300-27729436-0.5g |

ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate |

2091212-41-6 | 95.0% | 0.5g |

$1331.0 | 2025-03-19 | |

| Enamine | EN300-27729436-5.0g |

ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate |

2091212-41-6 | 95.0% | 5.0g |

$4018.0 | 2025-03-19 | |

| Enamine | EN300-27729436-5g |

ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate |

2091212-41-6 | 5g |

$4018.0 | 2023-09-10 | ||

| Enamine | EN300-27729436-0.05g |

ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate |

2091212-41-6 | 95.0% | 0.05g |

$1164.0 | 2025-03-19 |

ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate 関連文献

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

2091212-41-6 (ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-7-carboxylate) 関連製品

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量